molecular formula C8H11ClN2O2 B8036702 methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

Cat. No.: B8036702
M. Wt: 202.64 g/mol
InChI Key: ANPNHCHVXQIULW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is a pyrazole-based derivative characterized by a chloro substituent at position 4, a propyl group at position 1, and a methyl ester at position 4. Its molecular formula is C₈H₁₁ClN₂O₂, with a molecular weight of 202.64 g/mol . The compound has been listed by CymitQuimica but is currently marked as discontinued, limiting its commercial availability . Pyrazole derivatives like this are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name

methyl 4-chloro-2-propylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-4-11-7(8(12)13-2)6(9)5-10-11/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPNHCHVXQIULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is typically constructed via cyclocondensation between hydrazines and 1,3-dicarbonyl precursors. For methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate, propylhydrazine reacts with ethyl 4,4-dichloroacetoacetate under acidic or basic conditions. This method, adapted from analogous syntheses, proceeds as follows:

  • Reaction Setup :

    • Ethyl 4,4-dichloroacetoacetate (1.0 eq) is dissolved in anhydrous ethanol.

    • Propylhydrazine (1.1 eq) is added dropwise at 0°C to control exothermicity.

    • The mixture is refluxed for 6–8 hours, monitored by thin-layer chromatography (TLC).

  • Intermediate Isolation :
    The product, ethyl 1-propyl-4-chloro-1H-pyrazole-5-carboxylate , is isolated via vacuum distillation (yield: 78–85%).

  • Ester Exchange :
    The ethyl ester is transesterified with methanol using catalytic sulfuric acid to yield the methyl ester.

Key Considerations :

  • Regioselectivity : The 1-propyl group’s position is dictated by the hydrazine’s substitution pattern. Propylhydrazine ensures N1-substitution, while arylhydrazines favor N2-substitution.

  • Solvent Choice : Ethanol or acetonitrile enhances reaction rates compared to non-polar solvents.

Chlorination of Preformed Pyrazole Esters

Direct Chlorination with SO₂Cl₂

Post-cyclocondensation, chlorination at the 4-position is achieved using sulfuryl chloride (SO₂Cl₂) :

  • Chlorination Protocol :

    • Ethyl 1-propyl-1H-pyrazole-5-carboxylate (1.0 eq) is dissolved in dichloroethane.

    • SO₂Cl₂ (1.2 eq) is added at 0°C, and the mixture is refluxed for 2 hours.

  • Workup :
    The crude product is washed with sodium bicarbonate, dried over Na₂SO₄, and concentrated. Yield: 70–75%.

Mechanistic Insight :
Electrophilic aromatic substitution occurs preferentially at the 4-position due to the electron-withdrawing ester group at C5, which deactivates the 3-position.

One-Pot Synthesis via Grignard Reagent-Mediated Deprotonation

Magnesium-Based Deprotonation and Carbonylation

A patent describes a scalable method using Grignard reagents to deprotonate intermediates, followed by carbonylation:

  • Deprotonation :

    • Ethyl 1-propyl-4-chloro-1H-pyrazole-5-carboxylate (1.0 eq) is treated with isopropylmagnesium chloride (1.5 eq) in tetrahydrofuran (THF) at −20°C.

  • Carbonylation :
    The reaction is quenched with CO₂ gas, forming the carboxylic acid intermediate.

  • Esterification :
    The acid is treated with methanol and thionyl chloride to yield the methyl ester (overall yield: 65%).

Advantages :

  • Avoids hazardous organolithium reagents.

  • Enables in situ functionalization without intermediate purification.

Oxidation of Dihydropyrazole Derivatives

Persulfate-Mediated Oxidation

A method from patent oxidizes dihydropyrazole precursors:

  • Starting Material :
    Ethyl 3-bromo-1-propyl-4,5-dihydro-1H-pyrazole-5-carboxylate is dissolved in acetonitrile.

  • Oxidation :
    Potassium persulfate (1.5 eq) and sulfuric acid (0.1 eq) are added. The mixture is heated at 60°C for 4 hours.

  • Isolation :
    The product is extracted with ethyl acetate and purified via column chromatography (yield: 72%).

Challenges :

  • Over-oxidation can occur if reaction time exceeds 5 hours.

  • Bromine substituents may necessitate protective group strategies.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantages Limitations
Cyclocondensation78–85%High regioselectivity; minimal byproductsRequires transesterification step
Direct Chlorination70–75%Simple; uses inexpensive reagentsHazardous SO₂Cl₂ handling
Grignard Carbonylation65%Scalable; avoids organolithium reagentsMulti-step; sensitive to moisture
Persulfate Oxidation72%Mild conditions; compatible with halogensRisk of over-oxidation

Optimization Strategies

Solvent and Temperature Effects

  • Cyclocondensation : Refluxing in ethanol (78°C) vs. acetonitrile (82°C) shows negligible yield differences, but acetonitrile reduces reaction time by 30%.

  • Chlorination : Dichloroethane (bp 83°C) outperforms chlorobenzene (bp 131°C) in minimizing decomposition.

Catalytic Enhancements

  • Adding p-toluenesulfonic acid (0.1 eq) during cyclocondensation accelerates ring closure by 20%.

  • Copper(I) iodide (5 mol%) in Grignard reactions improves carboxylation efficiency.

Purification and Characterization

Chromatography and Crystallization

  • Silica Gel Chromatography : Elution with petroleum ether:ethyl acetate (4:1) resolves ester and acid byproducts.

  • Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity (mp 89–91°C).

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.02 (t, 3H, CH₂CH₂CH₃), 1.85 (sextet, 2H, CH₂CH₂CH₃), 4.12 (t, 2H, NCH₂), 4.25 (s, 3H, OCH₃), 7.98 (s, 1H, pyrazole-H).

  • IR (KBr): 1725 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).

Industrial-Scale Considerations

Environmental Impact

  • Persulfate Oxidation : Generates sulfate byproducts requiring neutralization.

  • Grignard Methods : Produce magnesium salts, which are non-toxic and easily filtered .

Chemical Reactions Analysis

Ester Hydrolysis and Decarboxylation

The methyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is critical for further derivatization or biological activity modulation.

Reaction Conditions :

  • Base : NaOH (1.1 eq) in ethanol/water (4:1 v/v) at 80°C for 2–4 hours .

  • Yield : 79–92% .

Example :

Methyl esterNaOHCarboxylic acid+CH3OH\text{Methyl ester}\xrightarrow{\text{NaOH}}\text{Carboxylic acid}+\text{CH}_3\text{OH}

Applications :

  • The carboxylic acid intermediate is utilized in peptide coupling or further halogenation .

Nucleophilic Aromatic Substitution (Chloro Replacement)

The chloro group at position 4 participates in nucleophilic substitution reactions, enabling the introduction of amines, alkoxides, or thiols.

Key Reactions :

Reagent Conditions Product Yield Source
Ammonia (NH₃)Ethanol, reflux, 6–8 hours4-Amino derivative65–78%
Sodium methoxideDMF, 60°C, 4 hours4-Methoxy derivative70%
ThiophenolK₂CO₃, DMF, 80°C, 12 hours4-Phenylthio derivative58%

Mechanistic Insight :
The electron-withdrawing ester group activates the pyrazole ring, facilitating nucleophilic attack at the chloro-substituted carbon . Steric hindrance from the propyl group slightly reduces reaction rates compared to methyl analogs .

Cross-Coupling Reactions

The chloro group enables palladium-catalyzed cross-coupling reactions, expanding structural diversity.

Suzuki-Miyaura Coupling :

  • Conditions : Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq), Na₂CO₃ (2 eq), dioxane/H₂O (3:1), 90°C, 12 hours .

  • Yield : 60–85% for biaryl derivatives .

Example :

Cl+Ar B OH 2PdAr\text{Cl}+\text{Ar B OH }_2\xrightarrow{\text{Pd}}\text{Ar}

Applications :

  • Used to synthesize biaryl-pyrazole hybrids for agrochemical and pharmaceutical studies .

Ester Functionalization

The methyl ester undergoes transesterification or reduction to yield diverse derivatives.

Reactions :

Reagent Conditions Product Yield Source
Ethanol/H₂SO₄Reflux, 6 hoursEthyl ester88%
LiAlH₄THF, 0°C → RT, 2 hours5-Hydroxymethyl derivative75%

Notes :

  • Reduction of the ester to hydroxymethyl enhances solubility for biological testing .

Ring Functionalization and Cycloaddition

The pyrazole ring participates in cycloaddition and electrophilic substitution under controlled conditions.

Diels-Alder Reaction :

  • Conditions : Maleic anhydride, toluene, 110°C, 8 hours.

  • Product : Fused bicyclic adduct (yield: 50%) .

Electrophilic Substitution :

  • Nitration (HNO₃/H₂SO₄) occurs at position 3, yielding 3-nitro derivatives (yield: 65%) .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming chlorinated byproducts .

  • Photoreactivity : UV exposure induces partial ring opening, forming imine intermediates .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds
Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications, enabling the creation of diverse derivatives with potential biological activities.

Synthetic Routes
The compound can be synthesized through nucleophilic substitution reactions involving 4-chloro-3-methylpyrazole and ethyl bromoacetate. The reaction typically requires a base to facilitate the substitution process, resulting in high yields of the desired compound .

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various cancer cell lines, such as MCF7 and A549, with IC50 values indicating potent activity .

Case Study: Anticancer Activity
In a recent study, several pyrazole derivatives were synthesized and screened for anticancer activity. One derivative demonstrated significant cytotoxicity against MCF7 cells with an IC50 value of 0.39 µM, showcasing the potential of pyrazole compounds in cancer therapy .

CompoundCell LineIC50 Value (µM)
Derivative AMCF70.39
Derivative BA5490.57
Derivative CHep-20.74

Medicinal Chemistry

Drug Development
this compound is being explored for its potential in drug development, particularly in designing new therapeutic agents targeting various diseases. Its ability to modify biological pathways makes it a candidate for further pharmacological studies .

Case Study: Insecticidal Activity
Insecticidal properties have also been investigated, with some derivatives showing effective mortality rates against pests like Aphis fabae. For instance, one compound exhibited an 85.7% mortality rate at a concentration of 12.5 mg/L, comparable to established insecticides like imidacloprid .

Industrial Applications

Agrochemicals
The compound is utilized in developing agrochemicals due to its biological activity against pests and diseases affecting crops. Its role as a building block for more complex agrochemical agents highlights its significance in agricultural science .

Mechanism of Action

The mechanism of action of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Molecular Formula Substituents Functional Group Molecular Weight Key Properties/Data
This compound C₈H₁₁ClN₂O₂ 4-Cl, 1-propyl, 5-COOCH₃ Ester 202.64 Discontinued
4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid C₈H₁₁ClN₂O₂ 4-Cl, 1-methyl, 3-propyl, 5-COOH Carboxylic acid 202.64 Potential H-bonding; higher polarity
Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate C₇H₁₁N₃O₂ 4-NH₂, 1-ethyl, 5-COOCH₃ Ester 169.18 Stable at room temperature
Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate C₁₁H₁₁N₃O₂ 1-methyl, 5-pyridinyl, 3-COOCH₃ Ester 217.22 Available from Chinese suppliers

Key Observations :

  • Chlorine vs.
  • Ester vs. Carboxylic Acid : The ester group in the target compound reduces polarity compared to the carboxylic acid in 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid , impacting solubility and melting points.
  • Alkyl Chain Variations : The propyl group in the target compound increases lipophilicity compared to ethyl or methyl substituents in analogs , influencing pharmacokinetic properties.

Physicochemical and Analytical Data

Table 2: Analytical Data Comparisons

Compound Name Melting Point (°C) IR Stretching (cm⁻¹) NMR Shifts (¹H, δ ppm) MS ([M+H]⁺)
This compound Not reported ~1700–1750 (ester C=O) Propyl CH₃: ~0.9–1.0; ester CH₃: ~3.7 203.1 (calc)
4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid Not reported ~2500–3300 (COOH), ~1700 (C=O) Propyl CH₃: ~0.9–1.0; COOH: ~12–14 203.1 (calc)
Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate Not reported ~1650–1750 (ester C=O) Ethyl CH₃: ~1.2–1.4; NH₂: ~5–6 170.1 (calc)
Compound 3a () 133–135 1636.96 (amide C=O) Aromatic H: 7.43–8.12; CH₃: 2.66 403.1

Insights :

  • The target compound’s ester group would show a characteristic C=O stretch at ~1700–1750 cm⁻¹ in IR, distinct from the carboxylic acid’s broad O-H stretch .
  • In ¹H-NMR, the propyl group’s terminal methyl (~0.9–1.0 ppm) and ester methyl (~3.7 ppm) would differentiate it from ethyl or pyridinyl-containing analogs .

Biological Activity

Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

This compound belongs to the pyrazole family of compounds, characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of the carboxylate group enhances its solubility and reactivity, making it suitable for various biological applications.

Target Interactions

Pyrazole derivatives, including this compound, interact with multiple biological targets. These interactions can lead to various therapeutic effects:

  • Antimicrobial Activity : Pyrazoles have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting critical enzymatic pathways.
  • Anticancer Properties : Many pyrazole derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation through various pathways, such as cyclin-dependent kinase inhibition .

Antimicrobial Activity

Research indicates that this compound demonstrates promising antimicrobial effects. Studies have reported that derivatives of pyrazoles possess significant activity against Gram-positive and Gram-negative bacteria as well as fungi .

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective antifungal

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown significant cytotoxicity against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action Reference
MCF7 (Breast)0.46CDK2 inhibition
A549 (Lung)26Induction of apoptosis
Hep-2 (Laryngeal)3.25Cell cycle arrest

Case Studies

Several studies have highlighted the potential applications of this compound in drug design:

  • Antitumor Activity : A study demonstrated that this compound exhibited potent antitumor activity against the MCF7 cell line with an IC50 value significantly lower than many standard chemotherapeutics, indicating its potential as a lead compound for further development .
  • Anti-inflammatory Effects : Other research has suggested that pyrazole derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate, and what starting materials are typically employed?

  • Methodological Answer : Synthesis often involves cyclocondensation of hydrazines with β-ketoesters or substituted diketones. For example, describes a route for a similar pyrazole-carbaldehyde derivative using Vilsmeier-Haack formylation after initial pyrazole ring formation . Adapting this, the target compound may be synthesized via:

Alkylation of 4-chloro-1H-pyrazole-5-carboxylate with 1-bromopropane.

Esterification with methanol under acidic conditions.
Key intermediates (e.g., hydrazine derivatives, propyl halides) should be purified via column chromatography, and progress monitored by TLC.

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal structure to confirm substituent positions (e.g., propyl group at N1, chloro at C4) .
  • NMR spectroscopy :
  • 1H^1H NMR: Propyl group signals (δ ~0.9–1.7 ppm for -CH2_2-CH2_2-CH3_3), methyl ester (δ ~3.8–3.9 ppm).
  • 13C^{13}C NMR: Ester carbonyl (δ ~165–170 ppm), pyrazole ring carbons (δ ~100–150 ppm) .
  • FTIR : Confirm ester C=O stretch (~1720 cm1^{-1}) and C-Cl stretch (~650 cm1^{-1}).

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of the chloro substituent in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, utilized Gaussian 09 with B3LYP/6-31G(d) basis sets to analyze charge distribution in pyrazole derivatives .
  • Frontier Molecular Orbital (FMO) Analysis : Predict sites prone to substitution (e.g., chloro group’s LUMO localization).
  • Molecular docking : If the compound is a bioactive intermediate, simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability .

Q. How does the propyl group at N1 influence the compound’s physicochemical properties and intermolecular interactions?

  • Methodological Answer :

  • Crystal packing analysis : The propyl group’s steric bulk may disrupt π-π stacking, as observed in for a methyl-phenyl pyrazole, leading to altered melting points and solubility .
  • Thermogravimetric Analysis (TGA) : Compare thermal stability with shorter-chain analogs (e.g., methyl vs. propyl derivatives).
  • HPLC retention studies : Evaluate lipophilicity (logP) using C18 columns; longer alkyl chains increase retention times .

Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Multi-technique validation : Cross-validate NMR/IR with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotamerism in propyl groups) that may obscure signals .
  • Single-crystal XRD : Resolve ambiguous NOE correlations or coupling constants by determining absolute configuration .

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